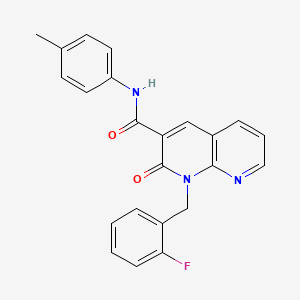

1-(2-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

1-(2-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its complex structure, which includes a fluorobenzyl group, a p-tolyl group, and a naphthyridine core

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O2/c1-15-8-10-18(11-9-15)26-22(28)19-13-16-6-4-12-25-21(16)27(23(19)29)14-17-5-2-3-7-20(17)24/h2-13H,14H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCXOPSTZYMMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable nucleophile.

Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, involving p-tolylboronic acid and a suitable halide derivative of the naphthyridine core.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.

Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

1-(2-chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.

1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure with a methylbenzyl group instead of a fluorobenzyl group.

1-(2-bromobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure with a bromobenzyl group instead of a fluorobenzyl group.

Uniqueness

The uniqueness of 1-(2-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide lies in the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Biological Activity

1-(2-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound derived from the naphthyridine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound features a unique combination of functional groups that may enhance its pharmacological profiles.

Chemical Structure and Properties

The compound is characterized by its bicyclic naphthyridine structure, which includes:

- A 2-fluorobenzyl group

- A p-tolyl group

- A carboxamide functional group

These components contribute to its reactivity and biological activity. The presence of the carbonyl group allows for nucleophilic interactions, while the nitrogen atom can form hydrogen bonds, enhancing its interaction with biological targets.

Biological Activity Overview

Research indicates that naphthyridine derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation and induce cytotoxic effects across various cancer cell lines. This is attributed to its ability to intercalate DNA, disrupting replication and transcription processes essential for cancer cell survival .

- Antiviral Properties : Preliminary findings suggest that certain naphthyridine derivatives may inhibit HIV-1 integrase, indicating potential as antiviral agents.

The mechanism by which this compound exerts its biological effects involves:

- DNA Intercalation : The planar structure of the naphthyridine core allows it to insert between DNA base pairs, disrupting normal cellular processes.

- Induction of Apoptosis : Evidence suggests that the compound activates apoptotic pathways in cancer cells. For example, it may increase the Bax/Bcl-2 ratio, leading to enhanced apoptosis through mitochondrial pathways .

Research Findings and Case Studies

Several studies have documented the efficacy of naphthyridine derivatives in preclinical models:

| Study | Model | Findings |

|---|---|---|

| Study A | Human cancer cell lines (e.g., HeLa) | IC50 values indicated significant cytotoxicity (10.47 - 15.03 μg/mL) |

| Study B | Xenograft models in nude mice | Compound delayed tumor growth significantly without notable toxicity |

| Study C | Mechanistic studies | Induced apoptosis via caspase activation and DNA damage response pathways |

Example Case Study

In a study involving human cancer xenografts, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Molecular analysis revealed activation of apoptotic markers such as cleaved PARP and increased TUNEL staining in treated tissues .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Condensation : Reaction of an appropriate aniline with 2-fluorobenzaldehyde.

- Cyclization : Formation of the naphthyridine core.

- Functionalization : Introduction of the carboxamide group through subsequent reactions.

This synthetic versatility allows for modifications aimed at enhancing potency or selectivity against specific biological targets.

Q & A

Basic: What are optimized synthetic routes for preparing 1-(2-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,8-naphthyridine-3-carboxamide?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1: React 2-fluorobenzyl halide with a 1,8-naphthyridine-3-carboxamide precursor in DMF or toluene under reflux (50–100°C) using a base like N-ethyl-N-isopropylpropan-2-amine to facilitate substitution .

- Step 2: Purify via column chromatography (n-hexane/EtOAc gradients) or recrystallization (ethanol or DMSO) to achieve yields of 48–76% .

- Key Parameters: Monitor reaction progress via TLC, and optimize temperature/time to minimize byproducts (e.g., over-hydrolysis or incomplete substitution) .

Basic: How is structural confirmation performed for this compound?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR: Identify aromatic protons (δ 7.2–9.2 ppm), fluorobenzyl CH2 (δ ~5.6–5.8 ppm), and amide NH (δ ~9.8–11.7 ppm). Compare with reported shifts for analogous 1,8-naphthyridine derivatives .

- IR Spectroscopy: Confirm C=O stretches (amide: ~1651 cm⁻¹, keto: ~1686 cm⁻¹) and C–F/C–Cl vibrations (700–800 cm⁻¹) .

- Elemental Analysis: Validate purity (e.g., C, H, N within ±0.3% of theoretical values) .

Basic: What solvents are suitable for solubility and stability testing?

Methodological Answer:

- Preferred Solvents: DMSO (for NMR studies), chloroform, or methanol. Avoid protic solvents (e.g., water) due to potential hydrolysis of the amide/keto groups .

- Stability: Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor via HPLC (e.g., isocratic 66% CH3CN/20 mM NH4OAc) to assess decomposition .

Advanced: How to resolve contradictions in biological assay data (e.g., inhibitory activity vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Curves: Test multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects or off-target interactions .

- Control Experiments: Include positive/negative controls (e.g., known kinase inhibitors) and assess membrane permeability (logP calculations) to rule out false negatives .

- Secondary Assays: Validate activity using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

Advanced: How to design structure-activity relationship (SAR) studies for fluorobenzyl-substituted 1,8-naphthyridines?

Methodological Answer:

- Variation of Substituents: Synthesize analogs with halogens (Cl, Br), methyl groups, or electron-withdrawing groups on the benzyl or p-tolyl rings. Compare IC50 values in target assays .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases). Prioritize analogs with improved hydrogen-bonding or hydrophobic interactions .

- Meta-Analysis: Cross-reference bioactivity data from analogs like 1-(4-chlorobenzyl)-N-(2-chlorophenyl) derivatives to identify trends .

Advanced: What advanced techniques improve regioselectivity in substitution reactions?

Methodological Answer:

- Microwave-Assisted Synthesis: Enhance reaction efficiency and selectivity (e.g., 5 min at 150°C vs. hours under reflux) .

- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the naphthyridine nitrogen) to steer substitution to the 3-carboxamide position .

- Catalytic Systems: Use Pd/Cu catalysts for Ullmann-type couplings to minimize byproducts in aryl-amide bond formation .

Advanced: How to validate in silico predictions of pharmacokinetic properties?

Methodological Answer:

- ADME Profiling: Combine computational tools (e.g., SwissADME) with experimental

- Correlate LogP Values: Experimental logP (e.g., shake-flask method) should align with predictions (±0.5 units) to ensure reliability .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

- Process Optimization: Scale reactions using flow chemistry for better heat/mass transfer. For example, use continuous-flow reactors with SOCl2 in toluene for carboxyl activation .

- Byproduct Analysis: Identify impurities via LC-MS and adjust stoichiometry (e.g., excess 2-fluorobenzyl halide) or purification methods (e.g., preparative HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.